molecular formula C22H17IN2 B030481 4-Iodo-1-tritylimidazole CAS No. 96797-15-8

4-Iodo-1-tritylimidazole

Cat. No.: B030481
CAS No.: 96797-15-8
M. Wt: 436.3 g/mol
InChI Key: DXJZJYPLPZEYBH-UHFFFAOYSA-N
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Description

4-Iodo-1-trityl-1H-imidazole is a compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is particularly notable for its use in organic synthesis and various scientific research applications . The molecular formula of 4-Iodo-1-trityl-1H-imidazole is C22H17IN2, and it has a molecular weight of 436.30 g/mol .

Preparation Methods

The synthesis of 4-Iodo-1-trityl-1H-imidazole typically involves the iodination of 1-trityl-1H-imidazole. One common method includes the reaction of 1-trityl-1H-imidazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the reaction .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for scaling up the production process. The reaction conditions are generally mild, allowing for the inclusion of various functional groups without significant degradation .

Chemical Reactions Analysis

4-Iodo-1-trityl-1H-imidazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Iodo-1-trityl-1H-imidazole is primarily related to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-Iodo-1-trityl-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-Trityl-1H-imidazole: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Bromo-1-trityl-1H-imidazole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chloro-1-trityl-1H-imidazole: Another halogenated derivative with distinct chemical properties.

The uniqueness of 4-Iodo-1-trityl-1H-imidazole lies in its iodine atom, which imparts specific reactivity and makes it suitable for a broader range of chemical transformations .

Properties

IUPAC Name

4-iodo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJZJYPLPZEYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347139
Record name 4-iodo-1-tritylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96797-15-8
Record name 4-iodo-1-tritylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1-trityl-1H-imidazole
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Synthesis routes and methods I

Procedure details

To a solution of 4-iodoimidazole (1 eq) in DMF at room temperature was added triphenylmethyl chloride (1.2 eq). After stirring at room temperature for 24 hours, the solution was poured into ice water and left stirring for 30 minutes. The solid was filtered and pumped on for several hours to yield the crude compound. Ethyl ether was added to the crude compound and the solution was filtered to yield 4-Iodo-1-trityl-1H-imidazole (92%) as a white solid. MH+(437).
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Synthesis routes and methods II

Procedure details

To 4-iodo-1H-imidazole (Preparation 71, 3.0 g, 15.3 mmol) in N,N-dimethylformamide (25 ml) was added triphenylmethyl chloride (4.72 g, 16.9 mmol) and then triethylamine (2.5 ml, 18.4 mmol). After stirring at room temperature for 2.5 h, water (200 ml) was added and the reaction mixture was filtered and washed with water. The crude solid was chromatographed on silica gel eluting with hexane:ethyl acetate (5:1 and then 2:1). The material was then recrystallised from hexane and dichloromethane to give the title compound as a white solid (4.0 g, 59%).
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3 g
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4.72 g
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25 mL
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2.5 mL
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200 mL
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Yield
59%

Synthesis routes and methods III

Procedure details

As depicted in Scheme II, imidazole was reacted with iodine under basic conditions at reduced temperature in an appropriate solvent, yielding a mixture of iodoimidazoles (v), for example, 2,4,5-triiodoimidazole and 2,5-diiodoimidazole. The mixture of iodoimidazole derivatives (v) was then treated with aqueous sodium sulfite at elevated temperature in an appropriate solvent, yielding a single iodo derivative (vi), for example, 5-iodoimidazole. The free amine in the 1-position of the iodoimidazole (vi) ring was then protected by reacting it with triphenylmethyl chloride under basic conditions in an appropriate solvent, affording the corresponding 1-(triphenylmethyl)-4-iodoimidazole (vii). The iodoimidazole (vii) was in turn treated with ethylmagnesium bromide in an appropriate solvent, then reacted with an appropriate cyclic ketone (ii), for example, 6-methoxy-5-methylindan-1-one (X is —CHR17—), affording the corresponding 1,2-unsaturated heterocyclic derivative (viii), for example, 3-(imidazol-5-yl)-5-methoxy-6-methylindene. Heterocyclic derivative (viii) was then hydrogenated under conditions set forth above, yielding the corresponding compounds of formula (I), for example, 1-(imidazol-5-yl)-6-methoxy-5-methylindane. Example 4 set forth below provides in detail the synthesis route shown in Scheme II.
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Synthesis routes and methods IV

Procedure details

DMF, 100 mL, was stirred, and 13.2 grams (0.068 mole) of 5-iodoimidazole (vi) was added, followed by 18.9 grams (0.068 mole) of triphenylmethyl chloride, and 3.3 grams (0.033 mole) of triethylamine. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 18 hours. After this time, the reaction mixture was poured into crushed ice where it stirred until the ice melted. The resultant solid was then collected by filtration and triturated with diethyl ether. A solid was collected by filtration and washed with diethyl ether, yielding the subject compound. The diethyl ether filtrate was concentrated under reduced pressure to a residue, and re-triturated with diethyl ether, yielding additional subject compound. The total yield of subject compound was about 5.0 grams. The NMR spectrum was consistent with the proposed structure.
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13.2 g
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18.9 g
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3.3 g
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Synthesis routes and methods V

Procedure details

To a solution of 4-iodoimidazole (50 g, 258 mmoles) in DMF (500 ml) was added triethyl amine (37.7 ml, 270.6 mmoles) and than triphenylmethyl chloride (69.7 g, 250 mmoles). After stirring at room temperature for 48 hours, the solution was poured into ice water (2.5 L). The solid was filtered and pumped on for several hours to yield the crude compound. Ethyl ether (200 ml) was added to the crude compound and the solution was filtered to yield 4-iodo-1-trityl-1H-imidazole (104.1, 93%) as a white solid. MH+(437).
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50 g
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37.7 mL
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500 mL
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69.7 g
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ice water
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2.5 L
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200 mL
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crude compound
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Iodo-1-tritylimidazole
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4-Iodo-1-tritylimidazole
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4-Iodo-1-tritylimidazole
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4-Iodo-1-tritylimidazole
Customer
Q & A

Q1: Why is 4-iodo-1-trityl-1H-imidazole considered a useful synthetic intermediate?

A1: 4-iodo-1-trityl-1H-imidazole serves as a versatile starting point for creating various compounds containing the imidazole ring. [, ] The iodine atom at the 4-position can undergo halogen-metal exchange reactions, allowing for the introduction of different substituents. This is exemplified by its reaction with n-butyllithium to form 4-lithio-1-tritylimidazole, which can then be further reacted to create more complex molecules, such as 1-tritylimidazole-4(5)-carboxaldehyde. [] This aldehyde is particularly useful due to its versatility in organic synthesis. Additionally, 4-iodo-1-trityl-1H-imidazole reacts with Grignard reagents to produce 4-magnesioimidazole derivatives, which are valuable for synthesizing poly-4-imidazolyl carbinol compounds. [] These compounds are important building blocks for creating multidentate ligands used in biomimetic studies. []

Q2: What makes the formation of 4-lithio-1-tritylimidazole from 4-iodo-1-trityl-1H-imidazole significant despite potential destabilizing factors?

A2: While the presence of a negative charge on C-4 in 4-lithio-1-tritylimidazole might be expected to create destabilizing repulsion with the lone pair electrons on the adjacent N-3 (known as the ALP effect), the successful synthesis of 1-tritylimidazole-4(5)-carboxaldehyde in good yield demonstrates its viability. [] This suggests that the destabilizing interaction is not strong enough to prevent the formation and subsequent reactions of 4-lithio-1-tritylimidazole. This highlights the compound's synthetic utility, especially considering the versatility of the aldehyde group in further chemical transformations.

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